5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique bicyclic structure, which includes a benzene ring fused to a seven-membered heterocyclic ring. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of neurology and psychiatry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is typically utilized in pharmaceutical research and development due to its significant biological properties.
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is classified under organic compounds, specifically as a member of the benzoxazepine family. Its structural classification places it within the category of heterocyclic compounds, which are organic compounds containing a ring structure that includes at least one atom that is not carbon.
The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves several key steps:
The industrial production of this compound may utilize continuous flow reactors to enhance yield and purity. Advanced purification methods are also employed to ensure high-quality standards for pharmaceutical applications.
The molecular structure of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid features a bicyclic framework consisting of a benzene ring fused to a seven-membered oxazepine ring. The specific arrangement of functional groups contributes to its chemical reactivity and biological activity.
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can participate in various chemical reactions:
These reactions are generally facilitated by varying conditions such as temperature, solvent choice, and catalysts which can significantly influence yields and reaction pathways.
The mechanism of action for 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Further research is ongoing to elucidate the precise molecular pathways involved in its pharmacological effects.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize this compound's physical and chemical properties.
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several significant applications:
This comprehensive overview highlights the significance of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid in both scientific research and potential therapeutic applications while providing insights into its synthesis and molecular characteristics.
The bicyclic benzoxazepine framework serves as the fundamental scaffold for this compound class, with several established cyclization approaches demonstrating significant impact on yield and purity. The predominant method involves acid-catalyzed ring closure of o-aminophenol derivatives with carbonyl-containing compounds. Under reflux conditions in polar protic solvents (ethanol or methanol) with hydrochloric or sulfuric acid catalysts, this reaction achieves cyclization yields of 68-75% [1]. The reaction proceeds through iminium ion intermediates that undergo intramolecular nucleophilic attack by the phenolic oxygen, forming the seven-membered oxazepine ring .
Alternative pathways include multicomponent reactions that construct the heterocyclic core in a single operation, significantly reducing synthetic steps. These protocols typically combine substituted phenols, aldehydes, and amino components in the presence of Lewis acid catalysts. While atom-economical, these methods require precise stoichiometric control to suppress dimerization side products that can reduce yields by 15-20% [7]. Microwave-assisted cyclization has emerged as a valuable optimization technique, reducing reaction times from 12-18 hours to 20-45 minutes while maintaining yields at 65±3% [1].
Table 1: Cyclization Methods for Benzoxazepine Core Synthesis
Method | Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
Acid-Catalyzed Cyclization | HCl/EtOH, reflux | 68-75 | 12-18 hours | High reproducibility |
Multicomponent Reaction | AlCl₃ catalyst, toluene, 110°C | 52-60 | 6-8 hours | Atom economy |
Microwave-Assisted | H₂SO₄/MeOH, 150°C, sealed vessel | 62-68 | 20-45 minutes | Rapid synthesis |
Regioselective bromination at the C9 position significantly enhances the compound's utility for further functionalization. Electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0-5°C achieves 85-92% regioselectivity for the C9-brominated derivative (EVT-2718529), crucial for synthesizing pharmaceutically relevant analogs [3]. This position demonstrates enhanced reactivity due to electron density distribution in the benzoxazepine core. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions that introduce aromatic or alkenyl moieties .
Carboxylation at C7 employs either Kolbe-Schmitt carboxylation under high-pressure CO₂ conditions (60-80 atm, 120°C) or metal-halogen exchange followed by quenching with dry ice. The latter method demonstrates superior regiocontrol for the C7-carboxylic acid functionality when starting from the 9-bromo precursor. Subsequent esterification with methanol under acid catalysis (H₂SO₄) produces the methyl ester derivative (methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate) in 78-85% yield, an essential intermediate for further transformations [3].
Table 2: Bromination and Carboxylation Agents for Derivative Synthesis
Transformation | Reagents/Conditions | Target Position | Yield (%) | Key Selectivity Factors |
---|---|---|---|---|
Bromination | Br₂/DCM, 0-5°C | C9 | 89 | Temperature control |
Carboxylation | n-BuLi/CO₂, THF, -78°C | C7 | 76 | Directed metalation |
Esterification | CH₃OH/H₂SO₄, reflux | C7-COOH → C7-COOCH₃ | 85 | Acid catalyst concentration |
Palladium-based catalysts dominate the functionalization chemistry of benzoxazepine derivatives, particularly for installing substituents at the C9 position. Pd(PPh₃)₄ (5 mol%) enables Suzuki-Miyaura couplings between the 9-bromo intermediate and arylboronic acids, achieving yields of 70-88% while maintaining the integrity of the carboxylic acid functionality . The chemo-compatibility profile of this system permits selective cross-coupling without affecting the lactam moiety or carboxylic acid group.
For nucleophilic substitutions, copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine forms an efficient catalytic system for amination reactions at C9. This system operates effectively at 80-90°C in toluene, converting bromo derivatives to amino analogs in 75-82% yield . The electronic directing effect of the lactam oxygen enhances para-position reactivity during electrophilic substitutions, while steric hindrance from the fused ring system minimizes disubstitution. Recent advances include chiral ruthenium catalysts for asymmetric hydrogenation, achieving up to 95% enantiomeric excess in the synthesis of saturated benzoxazepine derivatives .
Transition from batch processing to continuous flow systems addresses key scalability challenges in benzoxazepine manufacturing, particularly for hazardous intermediates. Bromination reactions exhibit significant improvement in flow reactors, achieving 95% conversion with residence times of 8-12 minutes compared to 4-6 hours in batch processes [1]. The precise temperature control (±1°C) in microchannel reactors suppresses dibromination side products to below 3%, enhancing product purity without additional purification steps.
Integrated flow systems combining cyclization and carboxylation operations demonstrate particular utility. A patented process (WO2013186792A2) describes a telescoped synthesis where the benzoxazepine core formation immediately precedes directed ortho-metalation and carboxylation in a series of connected flow reactors . This approach reduces intermediate isolation steps, increasing overall yield from 42% in batch to 67% in continuous mode while reducing solvent consumption by 40%.
Final purification of the target carboxylic acid employs gradient reverse-phase chromatography (C18 stationary phase) with water-acetonitrile mobile phases containing 0.1% formic acid. This technique effectively separates the product from dimeric impurities that typically form during esterification steps, achieving ≥98.5% purity as confirmed by HPLC-UV analysis [1]. For intermediate compounds like the methyl ester derivative, solvent recrystallization remains the preferred method. Optimal conditions use ethyl acetate/hexane mixtures (1:3 v/v), yielding crystals with 99.2% purity as determined by quantitative NMR [3].
Polymorph control during recrystallization requires strict solvent composition management. The carboxylic acid derivative exhibits three crystalline forms, with Form I demonstrating superior stability when crystallized from ethanol-water (7:3 v/v) at controlled cooling rates of 0.5°C/minute. X-ray powder diffraction confirms polymorphic purity, while thermal gravimetric analysis shows no solvation in this form below 150°C .
Table 3: Advanced Purification Techniques for Benzoxazepine Derivatives
Purification Method | Conditions | Purity (%) | Key Applications |
---|---|---|---|
Reverse-Phase HPLC | C18 column, H₂O/MeCN + 0.1% HCOOH | ≥98.5 | Final API purification |
Recrystallization | Ethyl acetate/hexane (1:3), slow cool | 99.2 | Methyl ester intermediate |
Polymorph Control | Ethanol-water (7:3), 0.5°C/min cooling | 99.8 | Stable crystalline form isolation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1